

Application of Mass Cytometry (CyTOF) for High-Dimensional Analysis of CD161+ Cells

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Compound of Interest

Compound Name: CD161

Cat. No.: B606564

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CD161, a C-type lectin-like receptor, is expressed on a variety of immune cells, including a significant proportion of T lymphocytes and the majority of Natural Killer (NK) cells.[1][2][3] Its expression delineates functionally distinct subsets of immune cells. Notably, high expression of **CD161** on CD8+ T cells is a hallmark of Mucosal-Associated Invariant T (MAIT) cells, an innate-like T cell population that plays a crucial role in immunity against microbial infections.[4] [5] **CD161**+ T cells are implicated in both protective immunity and the pathogenesis of inflammatory diseases, making them a subject of intense research and a potential target for therapeutic intervention.

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-dimensional single-cell analysis. By utilizing antibodies tagged with heavy metal isotopes, CyTOF overcomes the limitations of spectral overlap inherent in traditional fluorescence flow cytometry, allowing for the simultaneous measurement of over 50 parameters per cell. This enables an unprecedented depth of immunophenotyping, allowing for the detailed characterization of complex and rare cell populations like **CD161**+ subsets, and the analysis of their functional states and signaling pathways. This technology is particularly valuable in drug development for screening drug candidates, assessing immunotoxicity, and identifying pharmacodynamic biomarkers.

These application notes provide a comprehensive guide to utilizing mass cytometry for the high-dimensional analysis of **CD161+** cells, including detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows.

Application Notes

The high-dimensional capabilities of CyTOF are ideally suited for dissecting the heterogeneity of **CD161+** cell populations. Researchers can simultaneously analyze a wide array of markers to:

- **Deeply Phenotype **CD161+** Subsets:** Go beyond simple identification by co-staining for a broad range of lineage markers, differentiation markers (e.g., CD45RA, CCR7, CD27, CD28), activation markers (e.g., CD69, CD38, HLA-DR), exhaustion markers (e.g., PD-1, TIM-3, LAG-3), and homing receptors (e.g., CCR6, CXCR3).
- **Functionally Characterize **CD161+** Cells:** Employ intracellular staining to measure cytokine production (e.g., IFN- γ , TNF- α , IL-17A, IL-22), and cytotoxic molecules (e.g., Granzyme B, Perforin) in response to various stimuli.
- **Investigate Signaling Pathways:** Analyze the phosphorylation status of key signaling proteins downstream of the T cell receptor (TCR) and cytokine receptors to understand the activation state and functional potential of these cells.
- **Identify Rare **CD161+** Populations:** The depth of analysis allows for the identification and characterization of rare and novel subsets of **CD161+** cells that may be missed with lower-parameter techniques.
- **Applications in Drug Development:** CyTOF can be employed to assess the impact of novel therapeutics on the frequency, phenotype, and function of **CD161+** cells. This is critical for understanding a drug's mechanism of action and for identifying biomarkers of response or toxicity. For instance, in the context of immunotherapy, CyTOF can be used to monitor changes in checkpoint molecule expression on **CD161+** T cells in response to treatment.

Experimental Protocols

Protocol 1: Preparation and Staining of Human PBMCs for CD161+ Cell Analysis by CyTOF

This protocol outlines the steps for preparing and staining peripheral blood mononuclear cells (PBMCs) for the analysis of **CD161+** cells using mass cytometry.

Materials:

- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- Cell Staining Buffer (CSB): PBS with 0.5% BSA and 2 mM EDTA
- Cryopreservation medium (e.g., FBS with 10% DMSO)
- Metal-conjugated antibodies (see Table 1 for an example panel)
- Fc Receptor Blocking Solution
- Cell-ID™ Intercalator-Ir (for live/dead discrimination and cell identification)
- Fixation/Permeabilization Buffer
- Permeabilization Buffer
- Milli-Q Water

Procedure:

- PBMC Isolation and Cryopreservation:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
 - Wash the isolated PBMCs twice with PBS.
 - Perform a cell count and assess viability using a hemocytometer and trypan blue.

- Cryopreserve PBMCs at a concentration of $5-10 \times 10^6$ cells/mL in cryopreservation medium and store in liquid nitrogen.
- Cell Thawing and Recovery:
 - Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
 - Slowly add pre-warmed complete RPMI medium to the cell suspension.
 - Centrifuge at 300 x g for 10 minutes.
 - Resuspend the cell pellet in fresh complete RPMI and allow the cells to recover for at least 1 hour at 37°C.
- Surface Marker Staining:
 - Wash the cells with Cell Staining Buffer (CSB).
 - Resuspend the cells in Fc Receptor Blocking Solution and incubate for 10 minutes at room temperature.
 - Without washing, add the cocktail of metal-conjugated surface antibodies (see Table 1) and incubate for 30 minutes on ice.
 - Wash the cells three times with CSB.
- Live/Dead Staining and Fixation:
 - Resuspend the cells in a solution containing Cell-ID™ Intercalator-Ir for live/dead discrimination and incubate for 15 minutes at room temperature.
 - Wash the cells with CSB.
 - Resuspend the cells in Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature.
- Intracellular Marker Staining (Optional):
 - Wash the fixed cells twice with Permeabilization Buffer.

- Resuspend the cells in the intracellular antibody cocktail diluted in Permeabilization Buffer and incubate for 45 minutes on ice.
- Wash the cells twice with Permeabilization Buffer.
- Final DNA Intercalation and Sample Preparation for Acquisition:
 - Resuspend the cells in a solution containing a DNA intercalator (e.g., Iridium) in Fixation Buffer and incubate overnight at 4°C.
 - The following day, wash the cells three times with Milli-Q water.
 - Resuspend the cells in Milli-Q water at a concentration of $0.5-1 \times 10^6$ cells/mL.
 - Filter the cell suspension through a 35 μ m cell strainer immediately before acquisition.
- Data Acquisition:
 - Acquire the data on a Helios™ or other CyTOF mass cytometer.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example CyTOF Antibody Panel for High-Dimensional Analysis of **CD161+** Cells

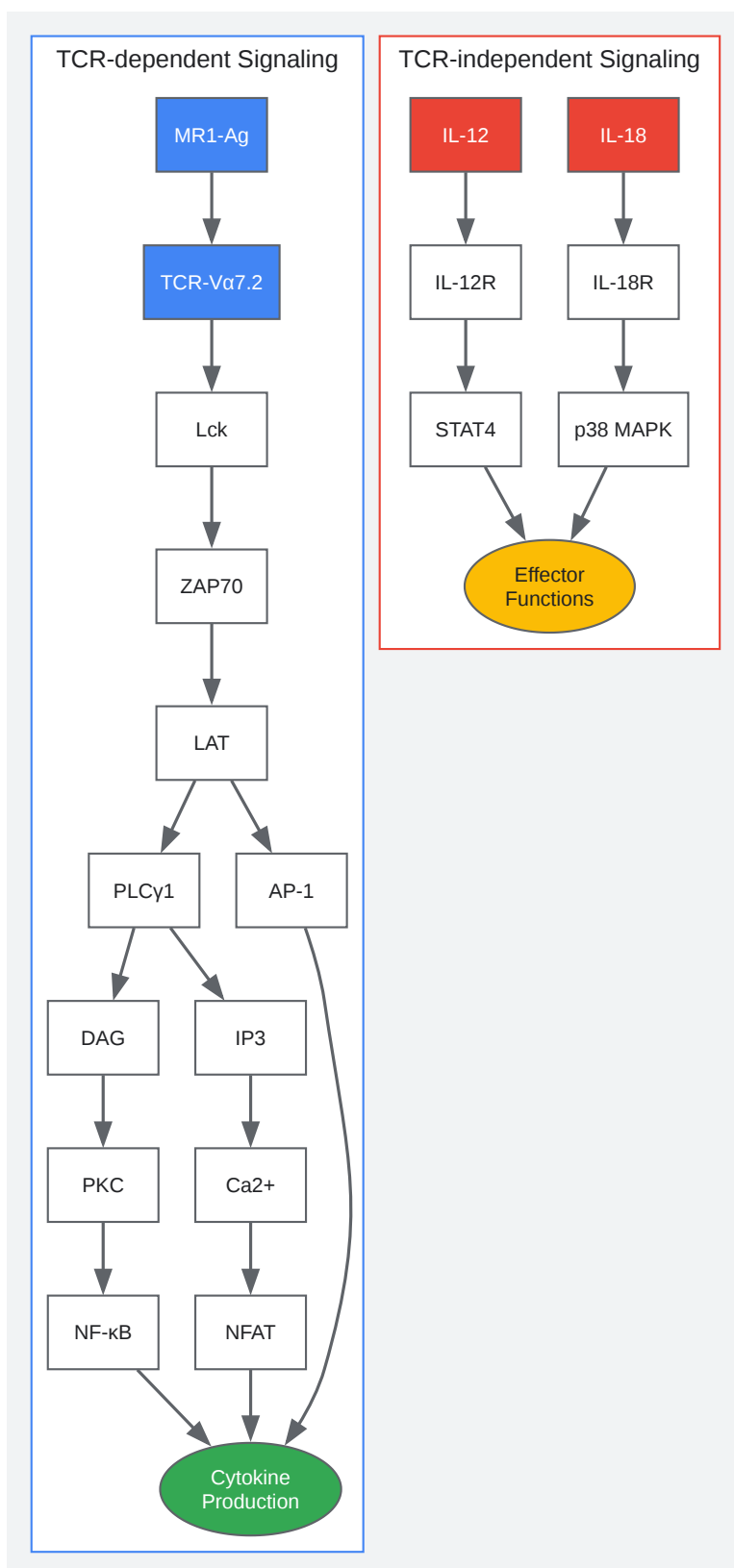
Marker	Clone	Metal Tag	Supplier	Function
Lineage Markers				
CD45	HI30	89Y	Standard BioTools	Pan-Leukocyte
CD3	UCHT1	170Er	Standard BioTools	T Cells
CD4	SK3	144Nd	Standard BioTools	Helper T Cells
CD8a	SK1	142Nd	Standard BioTools	Cytotoxic T Cells
CD19	HIB19	145Nd	Standard BioTools	B Cells
CD14	M5E2	146Nd	Standard BioTools	Monocytes
CD56	NCAM16.2	149Sm	Standard BioTools	NK Cells
TCR V α 7.2	3C10	159Tb	BioLegend	MAIT Cells
CD161 and Subsets				
CD161	HP-3G10	151Eu	Standard BioTools	NK cells, T cell subsets
Differentiation/Memory				
CD45RA	HI100	150Nd	Standard BioTools	Naive T Cells
CD45RO	UCHL1	163Dy	Standard BioTools	Memory T Cells
CCR7	G043H7	154Sm	BioLegend	Naive/Central Memory

CD27	L128	155Gd	Standard BioTools	Memory T Cells
CD28	CD28.2	160Gd	Standard BioTools	T Cell Co-stimulation
Activation/Exhaustion				
CD69	FN50	162Dy	BioLegend	Early Activation
HLA-DR	L243	165Ho	BioLegend	Antigen Presentation
PD-1	EH12.2H7	169Tm	BioLegend	Exhaustion
TIM-3	F38-2E2	175Lu	BioLegend	Exhaustion
Cytokines/Effectors				
IFN- γ	4S.B3	141Pr	BioLegend	Th1 Cytokine
TNF- α	Mab11	153Eu	BioLegend	Pro-inflammatory
IL-17A	BL168	167Er	BioLegend	Th17 Cytokine
Granzyme B	GB11	174Yb	BioLegend	Cytotoxicity
Viability/DNA				
Cisplatin	198Pt	Fluidigm	Dead Cell Exclusion	
Iridium	191/193Ir	Fluidigm	DNA Intercalator	

Note: This is an example panel. The specific markers and metal tags should be optimized based on the research question and instrument availability.

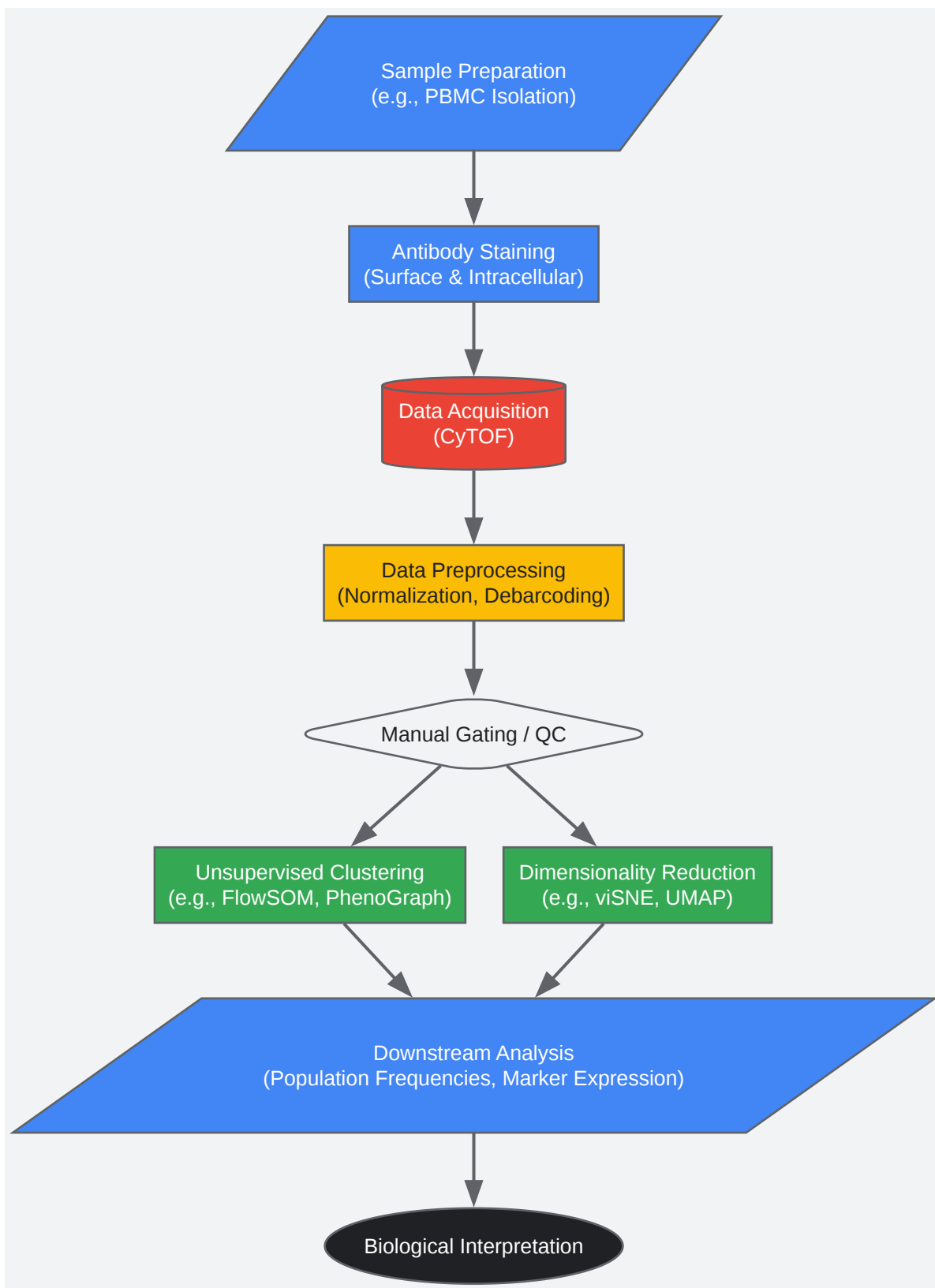
Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows



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Caption: TCR-dependent and -independent signaling pathways in **CD161+** MAIT cells.



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Caption: A typical experimental workflow for CyTOF-based analysis of **CD161+** cells.

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